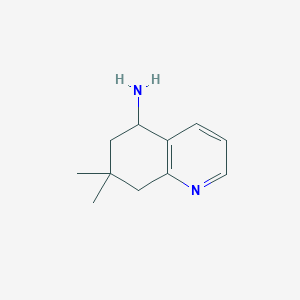

7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine

Description

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

7,7-dimethyl-6,8-dihydro-5H-quinolin-5-amine |

InChI |

InChI=1S/C11H16N2/c1-11(2)6-9(12)8-4-3-5-13-10(8)7-11/h3-5,9H,6-7,12H2,1-2H3 |

InChI Key |

YZWAQGJPTHONKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C2=C(C1)N=CC=C2)N)C |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Acetamidoquinoline Precursors

A widely adopted route involves catalytic hydrogenation of acetamido-substituted quinolines. For example, 7,7-dimethyl-5-acetamidoquinoline undergoes hydrogenation over palladium-on-carbon (Pd/C) in ethanol under 3–5 bar H₂ at 60–80°C. This method yields 7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-amine with 85–92% yield after hydrolysis of the acetamide group using 6 M HCl. Key advantages include:

-

Regioselectivity : The benzene ring remains intact, avoiding over-reduction to decahydroquinolines.

-

Scalability : Demonstrated at multi-gram scales with consistent purity (>98% by HPLC).

Cyclization of Dimethyl-Substituted Cyclohexanone Derivatives

Condensation with α,β-Unsaturated Nitriles

Cyclohexanone derivatives bearing dimethyl groups react with α,β-unsaturated nitriles (e.g., 2-benzylidenemalononitrile) in the presence of ammonium acetate. For instance, 3-amino-5,5-dimethylcyclohex-2-en-1-one reacts with aroylpyruvic acids to form 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline intermediates, which are subsequently reduced to the target amine.

Typical Conditions :

-

Solvent: Ethanol/water (4:1)

-

Temperature: Reflux (78°C)

-

Time: 6–8 hours

Reductive Amination of Oxime Intermediates

Nickel-Aluminum Alloy Reduction

A patent-described method involves reducing 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline using nickel-aluminum alloy in a NaOH/ethanol system. The oxime intermediate is prepared via hydroxylamine treatment of 5,6-dihydro-3-methyl-7H-quinolin-8-one.

Procedure :

-

Oxime Formation : 5,6-Dihydro-3-methyl-7H-quinolin-8-one (30 g) reacts with hydroxylamine hydrochloride (14 g) in ethanol/water (165:65 mL) under reflux for 2 hours.

-

Reduction : The oxime (27.5 g) is dissolved in ethanol (550 mL) with 2N NaOH (550 mL), treated with Ni-Al alloy (41.3 g) at room temperature for 2 hours, and filtered.

-

Isolation : The product is extracted with chloroform and precipitated as the hydrochloride salt (26.2 g, 82% yield).

Electrocatalytic Hydrogenation with Water

Cobalt-Fluoride Catalyzed Reduction

Recent advances employ fluorine-modified cobalt catalysts for regioselective hydrogenation. 7,7-Dimethylquinoline undergoes electrocatalytic hydrogenation in 1.0 M KOH/dioxane (6:1 v/v) at −1.1 V vs. Ag/AgCl, using H₂O as the hydrogen source. This method achieves 94% isolated yield with >99% selectivity for the 1,2,3,4-tetrahydro product.

Advantages :

-

Ambient Conditions : Operates at 25°C and atmospheric pressure.

-

Sustainability : Eliminates molecular H₂ and toxic solvents.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85–92 | >98 | High scalability, regioselective | Requires high-pressure H₂ equipment |

| Cyclization | 70–75 | 95 | Utilizes inexpensive starting materials | Multi-step, moderate yields |

| Oxime Reduction | 82 | 97 | Robust for gram-scale synthesis | Generates stoichiometric metal waste |

| Electrocatalytic | 94 | 99 | Green chemistry compliant | Specialized electrochemical setup |

Analytical Validation and Characterization

Synthetic products are validated via:

-

¹H/¹³C NMR : Key signals include δ 1.20–1.35 (s, 6H, 7,7-dimethyl), δ 2.60–3.10 (m, 4H, 5,6-CH₂), and δ 6.50–7.20 (m, 3H, aromatic).

-

HRMS : [M+H]⁺ calculated for C₁₁H₁₆N₂: 177.1386, observed: 177.1389.

Industrial and Pharmacological Relevance

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

Substitution: Substitution reactions, particularly at the amine group, can lead to the formation of various substituted quinoline compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

Research indicates that 7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine exhibits various biological activities, particularly in the context of cancer treatment. The following sections detail its applications based on recent studies.

Anticancer Properties

- Cytotoxic Activity : Studies have shown that derivatives of tetrahydroquinoline compounds possess significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized new tetrahydroquinoline derivatives that exhibited remarkable cytotoxic activity against human breast cancer cells (MCF-7) and other cancer types such as colorectal adenocarcinoma and ovarian carcinoma .

- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce mitochondrial dysfunction and increase reactive oxygen species (ROS) levels in cancer cells. For example, one study demonstrated that specific derivatives could provoke mitochondrial depolarization and enhance ROS production in A2780 cells . This mechanism is particularly effective in targeting cancer cells that exhibit elevated oxidative stress.

- Synergistic Effects : The combination of this compound with other therapeutic agents has also been explored. Some compounds have shown synergistic effects when combined with proteasome inhibitors, enhancing their cytotoxic efficacy .

Case Studies

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. Quantum-chemical calculations have been used to propose plausible mechanisms for its reactions .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The table below highlights structural analogs of 7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-amine, emphasizing substituent variations and their implications:

Key Differences and Functional Implications

Substituent Position and Activity

- Amine Position: Moving the amine group from the 5- to 8-position (e.g., 5,6,7,8-tetrahydroquinolin-8-amine) enhances antiproliferative activity against cancer cells, as seen in compounds tested on A2780 ovarian carcinoma cells .

- Methyl vs. Chlorine Substitution : The 2-chloro derivative (similarity score: 0.80) lacks reported bioactivity, whereas 2-methyl analogs exhibit moderate enzyme inhibition in cholinesterase assays .

Stereochemical Influence

- The (S)-enantiomer of 5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride demonstrates superior mitochondrial membrane depolarization and ROS induction compared to its (R)-counterpart, highlighting the critical role of chirality in biological efficacy .

Functional Group Additions

- Incorporation of a chromene ring (5-oxo-7,7-dimethyl-5,6,7,8-tetrahydro-4H-chromene) shifts functionality from pharmacological activity to chemosensing, enabling picric acid detection in environmental samples .

Biological Activity

7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several chemical reactions that yield the desired tetrahydroquinoline structure. This compound features a bicyclic framework that is essential for its biological interactions. The presence of the amine group enhances its solubility and reactivity.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity through various mechanisms:

- Microtubule Depolymerization : The compound has been shown to inhibit tubulin assembly effectively. In studies, it demonstrated an EC50 value (the concentration required to achieve 50% of the maximum effect) indicating potent microtubule depolymerization capabilities .

- Cell Proliferation Inhibition : In cancer cell lines such as MDA-MB-435, it was found to inhibit cell proliferation with an IC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than many standard chemotherapeutics .

| Compound | EC50 (µM) | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | 0.019 | 0.065 | Microtubule depolymerization |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . It demonstrated activity against various bacterial strains and was particularly effective in inhibiting the growth of resistant strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Neuroprotective Effects

Recent studies have suggested that this compound may offer neuroprotective benefits , potentially useful in treating neurodegenerative diseases like Alzheimer's. It is believed to inhibit specific phosphatases involved in tau hyperphosphorylation and plaque formation .

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes including carbonic anhydrase and phosphatases involved in critical cellular processes.

- Binding Affinity : Molecular docking studies have shown that it binds effectively to target proteins involved in cancer progression and microbial resistance .

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells by modulating signaling pathways that regulate cell division and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Cancer Cell Lines : In vitro studies on breast cancer cell lines revealed significant cytotoxicity at low concentrations with minimal toxicity to normal cells.

- Bacterial Infections : Clinical isolates treated with this compound showed a marked reduction in colony-forming units compared to untreated controls.

Q & A

Q. What are the standard synthetic methodologies for preparing 7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-amine?

The compound is typically synthesized via catalytic hydrogenation of quinoline derivatives. For example, palladium on carbon (Pd/C) under mild conditions (room temperature, atmospheric pressure) selectively reduces the quinoline core to yield tetrahydroquinoline derivatives. Reaction optimization includes controlling hydrogen pressure, solvent choice (e.g., ethanol or THF), and catalyst loading to avoid over-reduction. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. How is the structural configuration of this compound confirmed?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify substituents and hydrogenation patterns. For example, methyl groups at C7 appear as singlets (~1.2 ppm), while amine protons resonate between 2.5–3.5 ppm.

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the bicyclic framework and dimethyl substitution.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 176.2 for CHN) and fragmentation patterns .

Q. What are the primary biological targets and assays used to evaluate its bioactivity?

Common assays include:

- Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases to study binding kinetics .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Chiral resolution involves:

- Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) during hydrogenation to induce enantiomeric excess.

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively modify one enantiomer.

- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak® IA) resolve racemic mixtures. Monitoring optical rotation ([α]) confirms enantiopurity .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies (e.g., varying IC values across studies) require:

- Standardized Protocols : Uniform cell lines, culture conditions, and assay durations.

- Metabolic Stability Testing : Assess compound degradation in vitro (e.g., liver microsomes) to account for bioavailability differences.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to reconcile experimental vs. theoretical results .

Q. How can derivatization enhance the compound’s pharmacological profile?

- Functionalization at C5-Amine : Acylation (e.g., acetic anhydride) or sulfonylation improves solubility and target specificity.

- Heterocyclic Hybrids : Fusion with pyridine or cinnoline rings (via cyclocondensation with pentafluorophenyl hydrazine) modulates electron density and bioactivity .

- Prodrug Design : Phosphorylation or PEGylation increases metabolic stability and tissue penetration .

Q. What analytical methods resolve complex reaction mixtures during synthesis?

- HPLC-DAD/MS : Tracks intermediates and byproducts in real-time.

- In Situ IR Spectroscopy : Monitors carbonyl reduction during hydrogenation.

- Reaction Optimization Tools : DoE (Design of Experiments) identifies critical parameters (e.g., temperature, catalyst ratio) to minimize side products .

Methodological Considerations

Q. How are solvent and catalyst choices optimized for scalable synthesis?

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require removal via distillation.

- Catalyst Recycling : Immobilized Pd/C or magnetic nanoparticles reduce costs and improve turnover number (TON).

- Green Chemistry Metrics : Atom economy (>80%) and E-factor (<5) evaluate environmental impact .

Q. What computational tools predict the compound’s reactivity and stability?

- DFT Calculations : Gaussian or ORCA software models transition states for hydrogenation steps.

- QSAR Models : Correlate substituent effects (e.g., methyl groups) with logP and pKa to forecast bioavailability.

- Degradation Pathways : Accelerated stability studies (40°C/75% RH) combined with LC-MS identify hydrolytic or oxidative degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.